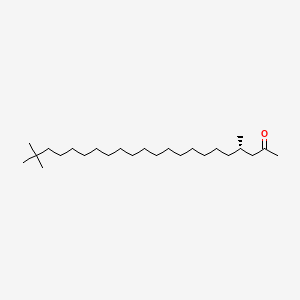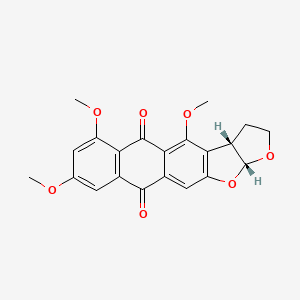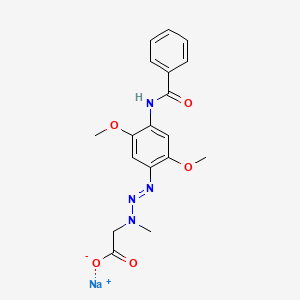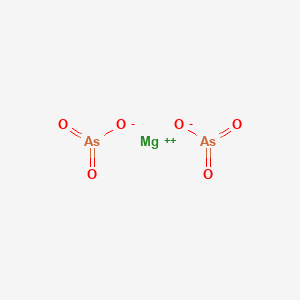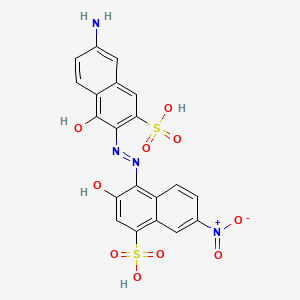
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid is a complex organic compound with the molecular formula C20H14N4O10S2. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of 6-amino-1-hydroxy-3-sulfo-2-naphthylamine. This is followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
化学反应分析
Types of Reactions
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it into amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products vary but can include sulfonic acids and nitro derivatives.
Reduction: Amines are the primary products.
Substitution: Products depend on the substituent introduced but often include various functionalized aromatic compounds.
科学研究应用
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
作用机制
The mechanism of action of 4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
相似化合物的比较
Similar Compounds
- Disodium 4-((6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulfonate
- Sodium 4-((6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulfonato (4-)]chromate (1-)
- 3-[[4’-[(6-Amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfonic acid
Uniqueness
What sets 4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. Its high solubility in water and vibrant color make it particularly valuable in industrial applications.
属性
CAS 编号 |
117-69-1 |
|---|---|
分子式 |
C20H14N4O10S2 |
分子量 |
534.47 |
IUPAC 名称 |
7-amino-4-hydroxy-3-[2-(6-nitro-2-oxo-4-sulfonaphthalen-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N4O10S2/c21-10-1-3-12-9(5-10)6-17(36(32,33)34)19(20(12)26)23-22-18-13-4-2-11(24(27)28)7-14(13)16(8-15(18)25)35(29,30)31/h1-8,23,26H,21H2,(H,29,30,31)(H,32,33,34) |
InChI 键 |
RWBXSLDGKRJTSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



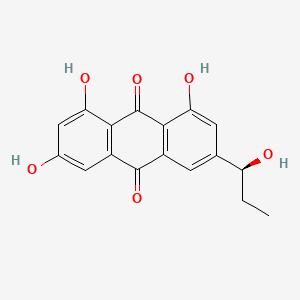
![(2Z,9Z)-6,13-dioxatricyclo[9.3.0.04,8]tetradeca-1(14),2,4,7,9,11-hexaene](/img/structure/B578915.png)
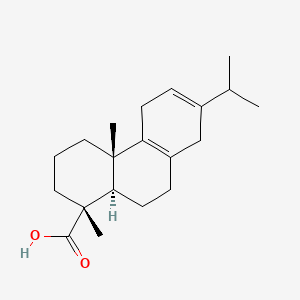
![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)
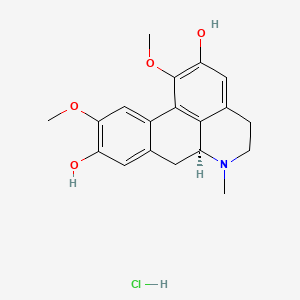
![3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B578923.png)
![1-Ethyl-7-methyl-1H-thiazolo[4,5-g]indazole](/img/structure/B578925.png)
